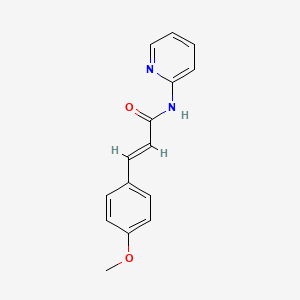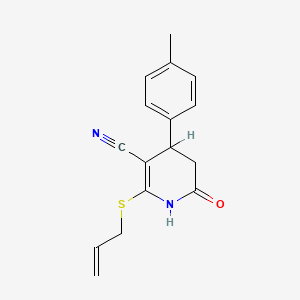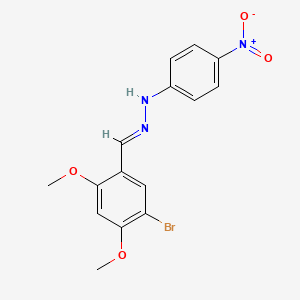![molecular formula C15H14N4O5 B11691010 4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol](/img/structure/B11691010.png)
4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL is an organic compound known for its distinctive structure and properties. It is a derivative of hydrazine and phenol, featuring a dinitrophenyl group. This compound is notable for its applications in various fields, including analytical chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones and phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Pharmaceuticals: Investigated for its potential as an antifungal and antimicrobial agent.
Material Science: Utilized in the synthesis of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can be exploited in various analytical and catalytic applications. Additionally, its ability to undergo redox reactions makes it useful in biological systems for modulating oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar analytical purposes.
4-Nitrophenylhydrazine: Another hydrazine derivative with comparable reactivity.
Uniqueness
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a phenolic group with a dinitrophenylhydrazine moiety allows for versatile applications in both chemical and biological contexts .
Eigenschaften
Molekularformel |
C15H14N4O5 |
|---|---|
Molekulargewicht |
330.30 g/mol |
IUPAC-Name |
4-[(E)-N-(2,4-dinitroanilino)-C-ethylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H14N4O5/c1-2-13(10-3-6-12(20)7-4-10)16-17-14-8-5-11(18(21)22)9-15(14)19(23)24/h3-9,17,20H,2H2,1H3/b16-13+ |
InChI-Schlüssel |
RVEHKPJNMYYCIS-DTQAZKPQSA-N |
Isomerische SMILES |
CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)O |
Kanonische SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)O |
Löslichkeit |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11690935.png)
![butyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690940.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11690944.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)
![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)
![(3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690964.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690971.png)
![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11690992.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690994.png)
